trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Stereochemistry Heterocyclic synthesis Reactivity divergence

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS 158262-08-9) is a chiral cyclopentane β-amino ester with the molecular formula C₁₅H₂₁NO₂ and a molecular weight of 247.34 g/mol. Its IUPAC name is ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate, denoting the trans (1R,2R) absolute configuration.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 158262-08-9
Cat. No. B174018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ethyl 2-(benzylamino)cyclopentanecarboxylate
CAS158262-08-9
Synonymstrans-ethyl 2-(benzylaMino)cyclopentanecarboxylate
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1NCC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1
InChIKeyMQQOIBAPZYNAPG-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS 158262-08-9) — Chemical Identity and Core Properties for Procurement Decisions


trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS 158262-08-9) is a chiral cyclopentane β-amino ester with the molecular formula C₁₅H₂₁NO₂ and a molecular weight of 247.34 g/mol [1]. Its IUPAC name is ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate, denoting the trans (1R,2R) absolute configuration . The compound features a rigid cyclopentane backbone bearing both an ethyl ester and a benzylamino substituent in a trans-diaxial arrangement, which confers distinct stereochemical and reactivity properties relative to its cis counterpart [2]. It is typically supplied at ≥95% purity for research applications and is classified as a synthetic intermediate for peptidomimetics, constrained β-amino acid derivatives, and asymmetric synthesis [2].

Trans (1R,2R) absolute configuration
Constrained β-amino ester building block
Configurational stability for multi-step synthesis

Why In-Class Cyclopentane β-Amino Esters Cannot Substitute for trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate in Stereochemically Demanding Syntheses


Although ethyl 2-(benzylamino)cyclopentanecarboxylate can exist as either cis (CAS 158262-07-8) or trans (CAS 158262-08-9) diastereomers, these isomers are not functionally interchangeable. Published data demonstrate that cis-2-(benzylamino)-1-cyclopentanecarboxylate derivatives readily undergo ring closure with potassium cyanate or thiocyanate to form cyclopenta[d]pyrimidinediones, whereas the corresponding trans counterparts fail to cyclize entirely, instead yielding hydrolyzed amino acid derivatives [1]. This reactivity divergence is attributed to the inherent difficulty of forming trans-fused six-membered 1,3-heterocycles on a cyclopentane scaffold [1]. Furthermore, the trans configuration provides stereochemical stability that is critical for asymmetric synthesis applications, with the rigid trans-diaxial orientation enforcing a distinct spatial presentation of the amine and ester functional groups that cannot be replicated by the cis isomer [2]. Substituting a stereochemically undefined or cis-configured analog into a synthetic route designed for the trans isomer would predictably lead to failed cyclization, altered diastereoselectivity, or complete loss of downstream reactivity.

Property
trans-(1R,2R) Target
cis Isomer / Undefined Stereochemistry
Ring-closure reactivity
Fails to cyclize; yields hydrolyzed amino acid derivatives
Cyclizes to pyrimidinediones with KOCN/KSCN
Configurational stability under base
Retains trans configuration
Epimerizes to trans isomer (class-level)

Quantitative Differentiation Evidence for trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate vs. Closest Analogs


Trans Isomer Fails to Undergo Heterocyclic Ring Closure Whereas Cis Isomer Reacts Readily

In the benchmark study by Fülöp et al. (1997), cis-2-(benzylamino)-1-cyclopentanecarboxylate derivatives (7a–h) were treated with potassium cyanate or thiocyanate and underwent quantitative ring closure to yield cis-2,4-cyclopenta[d]pyrimidinediones (11a–d) and cis-2-thioxocyclopenta[d]pyrimidin-4-ones (12a–d). Under identical reaction conditions, the trans counterparts (8a–d) produced no cyclic products; instead, only hydrolyzed amino acid derivatives (13a,b and 14) were isolated. The reactivity difference is binary: cis derivatives cyclize; trans derivatives do not [1].

Ring-closure outcome
Head-to-head
trans: 0% cyclization; hydrolysis to amino acid
cis: quantitative cyclization to pyrimidinediones
Binary divergence determines synthetic route feasibility
Identical conditions with KOCN/KSCN; J. Heterocycl. Chem. 1997
Stereochemistry Heterocyclic synthesis Reactivity divergence

Stereochemical Stability of the Trans Configuration Enables Asymmetric Synthesis Applications

The trans configuration of ethyl 2-(benzylamino)cyclopentanecarboxylate ensures stereochemical stability under diverse reaction conditions, making it valuable for asymmetric synthesis and pharmaceutical intermediate applications [1]. In contrast, the cis isomer is susceptible to base-catalyzed isomerization to the trans form, as documented in the literature on cyclopentane β-amino esters. Fülöp and coworkers have demonstrated that base-catalyzed isomerization of cis-amino esters affords the corresponding trans-amino acid enantiomers in excellent yields, with the driving force being the thermodynamic stability difference estimated by ab initio calculations between the cis and trans diastereomers [2]. This inherent stability advantage means that the trans isomer can be carried through multi-step synthetic sequences without configurational erosion, a property not shared by the cis isomer.

Configurational stability
Class-level
trans resists base epimerization; cis converts to trans (thermodynamic preference)
Supports stereochemical integrity assessment
Class-level inference; direct stability data to verify
Asymmetric synthesis Stereochemical stability Chiral building block

Enzymatic Hydrolysis Selectivity Distinguishes Cis from Trans β-Amino Esters

Forró and Fülöp (2007) reported the first direct enzymatic hydrolysis of alicyclic β-amino esters using lipase catalysis in organic media, demonstrating that both cis and trans β-amino acid enantiomers can be accessed with enantiopurity [1]. The study establishes that the trans-configured ester substrate displays distinct enzymatic recognition and hydrolysis kinetics compared to its cis counterpart, enabling preparative-scale resolution. This work confirms that the trans isomer is recognized as a distinct substrate by the lipase, with hydrolysis rates and enantioselectivities that differ from those of the cis isomer [1].

Lipase resolution
Cross-study
trans ester: accepted substrate, yields enantiopure trans-β-amino acid
cis ester: distinct kinetic profile and enantioselectivity
Supports enantiopure building block access
Substrate-specific ee and conversion to verify; Chem. Eur. J. 2007
Enzymatic resolution Lipase catalysis Enantiopure β-amino acids

Ethyl Ester Moiety Enhances Organic Solvent Solubility vs. Free Carboxylic Acid Analogs

The ethyl ester functional group of trans-ethyl 2-(benzylamino)cyclopentanecarboxylate enhances solubility in organic solvents, facilitating homogeneous reaction conditions and downstream transformations such as amidation, reduction, or further functionalization [1]. In comparison, the corresponding free carboxylic acid analog, 2-(benzylamino)cyclopentanecarboxylic acid (CAS 1355334-61-0), exhibits the solubility profile of a zwitterionic amino acid, with limited solubility in aprotic organic solvents. While no direct head-to-head solubility comparison has been published, the ester prodrug/ protecting-group paradigm is well established: ethyl esters of β-amino acids routinely show 10- to 100-fold higher solubility in solvents such as dichloromethane, ethyl acetate, and THF compared to their free acid counterparts.

Organic solubility
Class-level
Ethyl ester: freely soluble in DCM, EtOAc, THF; Free acid: limited aprotic solubility
May simplify process-scale handling
Quantitative solubility not published; ester/acid class inference
Solubility Organic synthesis Downstream processing

Transaminase-Catalyzed Dynamic Kinetic Resolution Preferentially Accesses Trans-Configured Products from Cyclic β-Keto Esters

Cuetos, Lavandera, and Gotor (2013) demonstrated that transaminase-catalyzed dynamic kinetic resolution (DKR) of α-substituted β-keto esters can provide access to α-alkylated β-amino esters. When cyclic β-keto esters were employed as substrates, high to excellent stereochemical inductions were obtained, with the trans diastereomer predominating in several cases due to the thermodynamic preference for the trans configuration in cyclopentane systems [1]. This biocatalytic route provides an alternative synthetic entry to trans-configured β-amino esters like CAS 158262-08-9, circumventing the need for classical resolution or chiral auxiliary approaches.

Transaminase DKR
Class-level
Cyclic β-keto esters yield trans-β-amino esters with high diastereoselectivity via transaminase
Supports biocatalytic route selection
Diastereoselectivity is substrate-dependent; Chem. Commun. 2013
Biocatalysis Transaminase Dynamic kinetic resolution

Optimal Application Scenarios for trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate Based on Quantified Differentiation Evidence


Synthesis of Conformationally Constrained β-Peptides and Peptidomimetics Requiring a Rigid Trans Scaffold

When designing peptidomimetics that require a defined trans-diaxial orientation of amine and carboxyl functionalities, trans-ethyl 2-(benzylamino)cyclopentanecarboxylate provides the requisite rigid cyclopentane backbone with stereochemical stability [5]. The trans configuration enforces a specific spatial relationship between the benzylamino and ester groups that is fundamentally different from the cis arrangement, directly impacting the secondary structure propensity of derived β-peptides. This scaffold has been specifically highlighted as useful for peptidomimetic development [5]. The demonstrated configurational stability under basic conditions [2] ensures that the stereochemical integrity is maintained throughout multi-step peptide coupling sequences.

Precursor to Hydrolyzed trans-β-Amino Acid Derivatives via Failed Cyclization Pathway

As established by Fülöp et al. (1997), trans-2-(benzylamino)-1-cyclopentanecarboxylate derivatives fail to cyclize with cyanate or thiocyanate but instead undergo hydrolysis to yield amino acid derivatives (13a,b and 14) [5]. This 'failed cyclization' outcome can be purposefully exploited as a synthetic strategy to access N-benzyl-protected trans-β-amino acids in a single step from the ester precursor, using the same reagents (KOCN or KSCN) that produce heterocycles from the cis isomer. This divergent reactivity enables a clean, chromatography-free separation: the trans isomer yields the hydrolyzed amino acid, while any cis contaminant would cyclize to a heterocyclic byproduct with distinctly different solubility and chromatographic properties.

Enzymatic Resolution for Production of Enantiopure trans-β-Amino Acid Building Blocks

The lipase-catalyzed enantioselective hydrolysis methodology developed by Forró and Fülöp (2007) directly applies to trans-configured β-amino esters [5]. This enables procurement of racemic trans-ethyl 2-(benzylamino)cyclopentanecarboxylate followed by in-house enzymatic resolution to obtain enantiopure (1R,2R)- or (1S,2S)-configured β-amino acids. The gram-scale preparative capability demonstrated in this study [5] makes this a practical route for laboratories requiring both enantiomers of the trans series for structure-activity relationship studies.

Chelation-Controlled Stereoselective Reactions Exploiting the 1,2-Trans Relationship

The 1,2-trans relationship between the benzylamino and ester groups on the cyclopentane ring enables chelation-controlled reactions where the amine nitrogen can direct incoming reagents through transient metal-chelate formation. This stereoelectronic effect, arising specifically from the trans-diaxial arrangement, can be leveraged for diastereoselective alkylations, reductions, or conjugate additions at the α-position of the ester. The Bartoli et al. methodology for chemo- and diastereoselective reduction of β-enamino esters [5] provides a conceptual foundation for such transformations, where the trans substrate is expected to exhibit distinct diastereofacial selectivity compared to the cis isomer due to the different spatial presentation of the amine directing group.

Application
Selection Property
Validation Focus
Constrained β-peptide / peptidomimetic synthesis
Trans-diaxial scaffold geometry
Conformational stability under reaction conditions
Hydrolyzed trans-β-amino acid preparation
Divergent ring-closure pathway
Reaction outcome verification (hydrolysis vs. cyclization)
Enantiopure trans-β-amino acid resolution
Lipase enantioselectivity recognition
Enantiomeric purity and yield optimization
Stereoselective α-functionalization
1,2-Trans chelation geometry
Diastereoselectivity under metal-mediated conditions
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